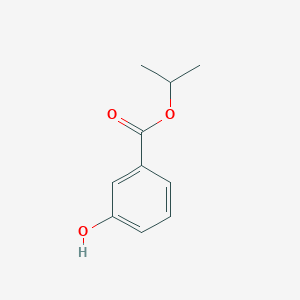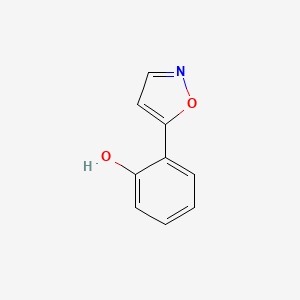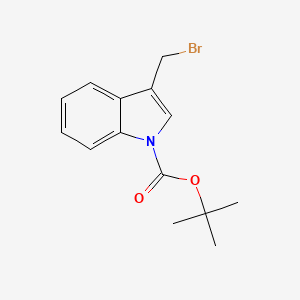
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate” is likely an organic compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals . The “tert-butyl” and “bromomethyl” groups suggest that this compound could be used as a building block in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would include an indole ring, a bromomethyl group attached to the 3-position of the indole, and a tert-butyl ester group attached to the 1-position of the indole .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, so it could undergo nucleophilic substitution reactions. The ester group could undergo hydrolysis, reduction, or transesterification reactions .Physical And Chemical Properties Analysis
Based on similar compounds, it’s likely that this compound is a solid at room temperature. The exact physical and chemical properties (such as melting point, boiling point, and solubility) would depend on the specific structure of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Palladium-Catalyzed Intramolecular Annulations : Research demonstrates the conversion of N-substituted 2-bromo-1H-indole-3-carboxaldehydes into tert-butylimines, followed by palladium-catalyzed intramolecular iminoannulation to produce gamma-carboline derivatives. These gamma-carbolines are significant due to the additional ring fused across the 4- and 5-positions of the indole ring, suggesting a versatile method for constructing complex indole-based structures (Zhang & Larock, 2003).
Spirocyclic Indoline Lactone Synthesis : Another application involves the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate leading to the production of spirocyclic lactone, a compound of interest due to its structural uniqueness and potential applications in organic synthesis (Hodges, Wang, & Riley, 2004).
Structural and Crystallographic Studies
- Molecular Structure Analysis : A study focusing on the title compound, C22H26BrNO6, illustrates the planarity of the indole ring system and the specific dihedral angle formed with the tert-butyl bound carboxylate group. This provides insights into the molecular geometry and potential reactivity patterns of such compounds (Thenmozhi et al., 2009).
Wirkmechanismus
Target of Action
Brominated compounds like this are often used in organic synthesis as alkylating agents . They can react with various biological targets, such as proteins or DNA, by transferring their alkyl group .
Mode of Action
They can participate in various chemical reactions, such as nucleophilic substitution or elimination . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Brominated compounds can potentially interfere with various biochemical pathways due to their reactivity . The downstream effects would depend on the specific targets and the nature of the alterations caused by the compound.
Result of Action
Given its potential reactivity, it could cause various changes at the molecular and cellular level, depending on its specific targets and the nature of its interaction with these targets .
Action Environment
The action, efficacy, and stability of “tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate” can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and specific conditions within the body if used in a biological context. For instance, the Suzuki–Miyaura coupling, a common reaction involving brominated compounds, is known to be influenced by various factors, including the choice of catalyst and the reaction conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-(bromomethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFDZZBPGMUOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342504 | |
| Record name | tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate | |
CAS RN |
96551-21-2 | |
| Record name | 1,1-Dimethylethyl 3-(bromomethyl)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96551-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)-1H-indole, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate in the synthesis of (2R,4R)-Monatin?
A1: tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate serves as a crucial alkylating agent in the synthesis of (2R,4R)-Monatin. [] The compound reacts with (4R)-N-tert-butoxycarbonyl (tBoc)-4-tert-butyldimethylsilyoxy-D-pyroglutamic acid methyl ester in a key step. This alkylation reaction occurs specifically at the C4 position of the pyroglutamic acid derivative and introduces the indole moiety, which is essential for the sweetness of Monatin. This step is highlighted by its regioselectivity and stereoselectivity, ultimately leading to the formation of the desired (2R,4R)-Monatin isomer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1296855.png)
![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)
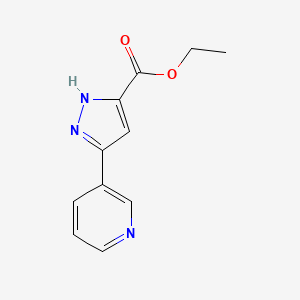
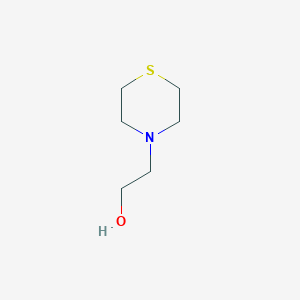
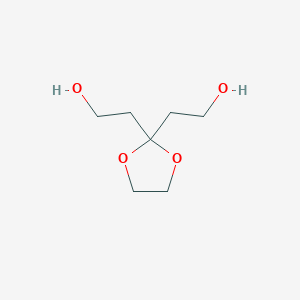
![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)



